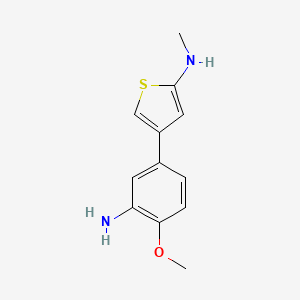

4-(3-amino-4-methoxyphenyl)-N-methyl-2-thiophenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest falls within a category of organic molecules known for their intricate synthesis processes, unique molecular structures, and diverse chemical properties. These compounds often serve as key intermediates or end products in the development of chemosensors, materials for electronic applications, and other specialized chemical entities.

Synthesis Analysis

The synthesis of compounds closely related to the one involves multistep chemical reactions, often starting from simple precursors. For example, the synthesis of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a compound with similar structural features, utilizes a selective chemosensor for Ag(+) ions, demonstrating the intricacies of synthesizing functionally diverse molecules from basic building blocks (Tharmaraj, Devi, & Pitchumani, 2012).

Molecular Structure Analysis

Studies on molecular structure often employ X-ray diffraction and spectroscopic methods. For instance, research on 2-thioxo- 3N-(2-methoxyphenyl)−5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one provides insights into the crystal structure and theoretical studies on molecular structure, offering a glimpse into the complexity of related compounds (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The reactivity of similar compounds is explored through their behavior in various chemical reactions. For example, the study of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid's reactivity with nitrogen-containing nucleophiles showcases the formation of novel amino acid derivatives, highlighting the chemical versatility of these molecules (El-Sakka, Soliman, & Abdullah, 2014).

Wissenschaftliche Forschungsanwendungen

Chemosensor Development

One notable application involves the use of related compounds in the development of chemosensors. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag(+) ions. This specificity is attributed to its ability to undergo a significant fluorescence enhancement upon binding to Ag(+), facilitated by an increase in intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

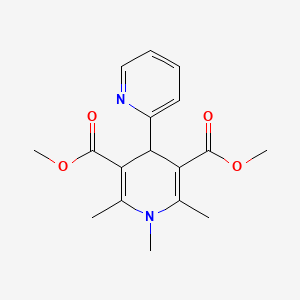

Material Science and Solar Cells

In material science, especially in the development of solar cells, compounds with thiophene cores and arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have shown high efficiency as hole-transporting materials (HTMs). These HTMs have achieved power conversion efficiencies of up to 15.4%, marking them as potential alternatives to more expensive materials like spiro-OMeTAD (Li et al., 2014).

Pharmaceutical Research

In pharmaceutical research, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene and its derivatives have been explored for their pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma and prostate PC-3, among others, showcasing significant potential as novel, tumor-selective therapeutic agents (Thomas et al., 2017).

Neuroscientific Research

Moreover, compounds structurally similar to "4-(3-amino-4-methoxyphenyl)-N-methyl-2-thiophenamine" have been implicated in neuroscientific research. For instance, studies on methoxyphenylethylamines have contributed to understanding the metabolism of biogenic amines and their roles in the central nervous system, offering insights into the mechanisms of neurotransmission and potential neurological disorders (Friedhoff & Goldstein, 1962).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-amino-4-methoxyphenyl)-N-methylthiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-14-12-6-9(7-16-12)8-3-4-11(15-2)10(13)5-8/h3-7,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMJPHMMOFWEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CS1)C2=CC(=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-amino-4-methoxyphenyl)-N-methylthiophen-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)